molecular formula C9H5F6NO2 B12862454 2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone

2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone

Cat. No.: B12862454
M. Wt: 273.13 g/mol
InChI Key: LUOYBYMEVOFKFO-UHFFFAOYSA-N
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Description

2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoromethyl groups imparts significant electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2’-aminoacetophenone with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using specialized equipment to handle the highly reactive trifluoromethylating agents. The process requires stringent control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with various molecular targets. The electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethyl)acetophenone
  • 2,2,2-Trifluoroacetophenone
  • 2-(Trifluoroacetyl)-5-(trifluoromethyl)aniline

Uniqueness

2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its electron-withdrawing capabilities. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-2-1-4(3-6(5)16)18-9(13,14)15/h1-3H,16H2

InChI Key

LUOYBYMEVOFKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)C(F)(F)F

Origin of Product

United States

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